(6-chloro-4H-1,3-benzodioxin-8-yl)acetonitrile
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Overview
Description
(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile is a chemical compound that belongs to the class of benzo[d][1,3]dioxins This compound is characterized by the presence of a chloro substituent at the 6th position and an acetonitrile group at the 8th position of the benzo[d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile typically involves the chlorination of a benzo[d][1,3]dioxin precursor followed by the introduction of the acetonitrile group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxin oxides, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives.
Scientific Research Applications
(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and acetonitrile groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride
- (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
Uniqueness
(6-Chloro-4H-benzo(1,3)dioxin-8-yl)-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetonitrile |
InChI |
InChI=1S/C10H8ClNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1,5-6H2 |
InChI Key |
BJSKUYVNXKTSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CC#N)OCO1 |
Origin of Product |
United States |
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